Physicochemical Profiling and Synthetic Utility of Quinoline, 4-chloro-3,5,7-trimethyl-: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of Quinoline, 4-chloro-3,5,7-trimethyl-: A Technical Whitepaper
Executive Summary
Quinoline, 4-chloro-3,5,7-trimethyl- (CAS No. 61563-53-9) is a highly functionalized, privileged scaffold widely utilized in medicinal chemistry, materials science, and agrochemical development. The molecular architecture consists of a quinoline nucleus, a highly reactive chloro substituent at the C4 position, and three electron-donating methyl groups at the C3, C5, and C7 positions[1].
This specific substitution pattern creates a unique physicochemical profile. While the 4-chloro group acts as a prime target for Nucleophilic Aromatic Substitution (SNAr), the adjacent 3-methyl group introduces steric hindrance that dictates the thermodynamic and kinetic requirements of downstream functionalization. This whitepaper provides an in-depth analysis of the compound's properties, details self-validating synthetic protocols, and explores its application in modern drug discovery.
Physicochemical Properties & Pharmacokinetic Profiling
The physical and chemical properties of 4-chloro-3,5,7-trimethylquinoline directly dictate its handling in the laboratory and its behavior in biological systems. The data below summarizes its core quantitative metrics[2].
| Property | Value | Pharmacokinetic & Synthetic Implication |
| CAS Number | 61563-53-9 | Unique identifier for literature tracking and procurement. |
| Molecular Formula | C12H12ClN | Indicates a high degree of substitution, providing multiple vectors for structure-activity relationship (SAR) exploration. |
| Molecular Weight | 205.68 g/mol | Low molecular weight allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5. |
| Melting Point | 88.5 °C | Solid at room temperature; easily crystallized from non-polar or moderately polar solvents (e.g., acetone) for high-purity isolation. |
| LogP | 3.81 | High lipophilicity. Excellent for crossing lipid bilayers, including the blood-brain barrier (BBB) and parasitic membranes. |
| Polar Surface Area (PSA) | 12.89 Ų | Exceptionally low PSA ensures high membrane permeability and rapid intracellular accumulation, crucial for targeting intracellular kinases or pathogens. |
Causality Insight: The addition of three methyl groups significantly increases the LogP (3.81) compared to an unsubstituted 4-chloroquinoline. This heightened lipophilicity enhances hydrophobic interactions within target protein binding pockets and directs crystal packing via halogen (Cl···π) and hydrophobic interactions[1].
Mechanistic Insights: The SNAr Paradigm
The defining chemical feature of 4-chloro-3,5,7-trimethylquinoline is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
The Causality of Reactivity: The nitrogen atom in the quinoline ring is strongly electron-withdrawing via both inductive and resonance effects. This creates a partial positive charge (electrophilic center) at the C2 and C4 positions. When a nucleophile attacks the C4 carbon, the aromaticity of the pyridine ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex. The electron density is stabilized by the electronegative quinoline nitrogen. Subsequent elimination of the chloride ion (a stable leaving group) restores aromaticity, yielding the 4-substituted product[3].
Figure 1: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to design protocols that are not only effective but inherently self-validating. Below are two foundational workflows for functionalizing this scaffold.
Protocol A: Direct SNAr Amination for 4-Aminoquinoline Synthesis
This protocol is the standard method for generating 3[3].
Rationale for Experimental Choices: The 3-methyl group introduces steric bulk adjacent to the C4 reaction site. To overcome this activation energy barrier, a polar aprotic solvent (DMF) is used to stabilize the polar Meisenheimer transition state, and elevated temperatures (110 °C) provide the necessary kinetic energy. Potassium carbonate (K2CO3) is utilized to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine, which would otherwise render it unreactive.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under N2, dissolve 1.0 equivalent of 4-chloro-3,5,7-trimethylquinoline in anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add 1.5 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of anhydrous K2CO3.
-
Thermal Activation: Heat the reaction mixture to 110 °C with vigorous stirring for 12–24 hours.
-
Self-Validating Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material is highly UV-active (254 nm) with a high Rf. As the reaction proceeds, a new, highly polar (lower Rf) spot will appear. The reaction is complete when the high Rf spot is entirely consumed.
-
Workup & Isolation: Cool the mixture to room temperature and quench by pouring into a 10-fold volume of crushed ice water. Validation: Because the product has a high LogP (lipophilic), it will immediately precipitate out of the aqueous DMF mixture, while unreacted amines and salts remain dissolved. Filter the precipitate and wash with cold water to yield the crude 4-aminoquinoline.
Protocol B: Sulfone-Mediated SNAr for Etherification
Direct etherification of sterically hindered 4-chloroquinolines with alcohols is thermodynamically unfavorable. This protocol utilizes a 4[4].
Rationale for Experimental Choices: By first reacting the 4-chloro substrate with sodium benzenesulfinate, the chlorine is replaced by a phenylsulfonyl group. The sulfone is a vastly superior leaving group and dramatically increases the electrophilicity of the C4 position. This allows subsequent nucleophilic attack by alkoxides to proceed rapidly at room temperature.
Step-by-Step Methodology:
-
Sulfonation: React 4-chloro-3,5,7-trimethylquinoline (1.0 eq) with benzenesulfinic acid sodium salt (1.35 eq) in THF at 50 °C, using methanesulfonic acid (20 mol%) as a catalyst.
-
Solvent Switch: Once complete (verified by LC-MS), remove THF under reduced pressure and redissolve the intermediate in DMF.
-
Etherification: Add the desired alcohol (1.2 eq) and potassium tert-butoxide (1.5 eq) at room temperature. The reaction will reach completion in under 30 minutes due to the hyper-electrophilicity of the sulfone intermediate.
-
Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.
Therapeutic Applications & Drug Discovery Workflows
The 4-chloroquinoline scaffold is deeply embedded in the history of pharmacology, most notably in the development of5[5].
-
Antimalarials: 4-Aminoquinolines (derived from 4-chloroquinolines) accumulate in the acidic digestive vacuole of Plasmodium parasites. They bind to hematin, preventing its crystallization into non-toxic hemozoin, thereby killing the parasite with its own metabolic waste. The 3,5,7-trimethyl substitution pattern alters the steric bulk and lipophilicity, which is a key strategy for overcoming efflux-pump-mediated chloroquine resistance (e.g., PfCRT mutations).
-
Kinase Inhibitors: In oncology, the quinoline nitrogen acts as a critical hydrogen bond acceptor for the ATP-binding hinge region of kinases (such as EGFR or RTKs). The C4 substituent is directed toward the solvent-exposed channel, allowing chemists to attach solubilizing groups or PROTAC linkers without disrupting target affinity.
Figure 2: Iterative drug discovery workflow utilizing the 4-chloroquinoline scaffold.
References
- Benchchem Technical Database - Quinoline, 4-chloro-3,5,7-trimethyl- | 61563-53-9. Benchchem.
- Guidechem Chemical Dictionary - 61563-53-9 Physicochemical Properties. Guidechem.
- Frontiers in Chemistry - 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
- ACS Publications - Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers. Journal of Organic Chemistry.
- National Institutes of Health (PMC) - Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. NIH.
Sources
- 1. Quinoline, 4-chloro-3,5,7-trimethyl- | 61563-53-9 | Benchchem [benchchem.com]
- 2. 页面加载中... [china.guidechem.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
